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molecular formula C20H19OP B3188329 (Methoxymethylene)triphenylphosphorane CAS No. 20763-19-3

(Methoxymethylene)triphenylphosphorane

Cat. No. B3188329
M. Wt: 306.3 g/mol
InChI Key: DYROHZMICXBUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04187236

Procedure details

A solution of methoxymethylenetriphenylphosphorane is prepared by addition of lithium diisopropyl amide (10.6 g, 0.1 mole) in dry tetrahydrofuran (100 ml) to a slurry of methoxy methyl triphenyl phosphonium chloride (34.3 g, 0.1 mole) in dry toluene (400 ml) under nitrogen at 0° C. The resulting red Wittig reagent is stirred at 0° C. for 30 minutes prior to use. To this solution is added endo-5-t-butyldimethylsilyloxy-exo-3a, 4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-2-ol (14.3 g, 0.05 mole) via a solids addition funnel and the resulting mixture is stirred at 25° C. for 2 hours. The mixture is acidified to pH 5 with 10hydrochloric acid and extracted with ether (three 200 ml portions). The solvents are removed under vacuum and the residue is dissolved in ether and this solution chilled yielding crystalline triphenylphosphine oxide. The filtrate is concentrated yielding the title compound which is purified by column chromatography on silica gel.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
Wittig reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
endo-5-t-butyldimethylsilyloxy-exo-3a, 4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-2-ol
Quantity
14.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
10hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[Cl-].[CH3:10][O:11][CH2:12][P+:13]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[O:32]1CCCC1>C1(C)C=CC=CC=1>[CH3:10][O:11][CH:12]=[P:13]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[C:14]1([P:13](=[O:32])([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
34.3 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Wittig reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
endo-5-t-butyldimethylsilyloxy-exo-3a, 4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-2-ol
Quantity
14.3 g
Type
reactant
Smiles
Step Four
Name
10hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via a solids addition funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (three 200 ml portions)
CUSTOM
Type
CUSTOM
Details
The solvents are removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ether
TEMPERATURE
Type
TEMPERATURE
Details
this solution chilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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